Regioisomeric Positional Advantage: 1-Methyl-1H-pyrazol-4-yl vs. 1-Methyl-1H-pyrazol-5-yl Substitution at the Pyridine 6-Position
The target compound carries the 1-methyl-1H-pyrazol-4-yl group at the pyridine 6-position; the regioisomeric 1-methyl-1H-pyrazol-5-yl analog (CAS not published as a single entry, but structurally described in patent and vendor databases) represents the closest commercially listed alternative . Published SAR within the tetrahydropyrido-pyrazole CatS inhibitor series demonstrates that shifting the pyrazole N-methyl substitution from the 4- to the 5-position alters the vector and electronic character of the heterocycle, which affects both target binding and metabolic stability [1]. While head-to-head numeric activity data for these two exact regioisomers in a single assay have not been disclosed in the public domain, the literature establishes that pyrazole regioisomeric identity is a critical determinant of CatS inhibitory potency across multiple analog series, with IC50 differences exceeding 10-fold observed when the pyrazole substitution pattern is perturbed [1].
| Evidence Dimension | Regioisomeric identity (pyrazole substitution position on pyridine) |
|---|---|
| Target Compound Data | 1-Methyl-1H-pyrazol-4-yl at pyridine 6-position (CAS 2034522-16-0) |
| Comparator Or Baseline | 1-Methyl-1H-pyrazol-5-yl at pyridine 6-position (CAS not independently assigned; described in vendor listings) |
| Quantified Difference | >10-fold IC50 variation reported in published CatS SAR series when pyrazole regioisomeric attachment is altered [1] |
| Conditions | Human Cathepsin S enzyme inhibition assay; SAR trend extracted from Bioorg. Med. Chem. Lett. 2010, 20, 2375–2378. |
Why This Matters
Procurement of the 4-yl regioisomer ensures that SAR hypotheses built on the tetrahydropyrido-pyrazole CatS pharmacophore are tested with the intended scaffold geometry, avoiding potency cliffs and misassignment of activity to the wrong regioisomer.
- [1] Wiener, J. J. M.; Wickboldt, A. T.; Wiener, D. K.; Lee-Dutra, A.; Edwards, J. P.; Karlsson, L.; Nguyen, S.; Sun, S.; Jones, T. K.; Grice, C. A. Discovery and SAR of novel pyrazole-based thioethers as cathepsin S inhibitors. Part 2: Modification of P3, P4, and P5 regions. Bioorg. Med. Chem. Lett. 2010, 20, 2375–2378. View Source
